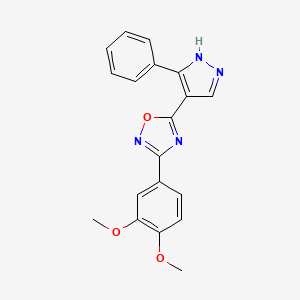

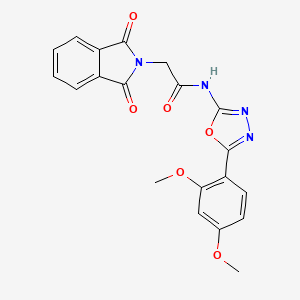

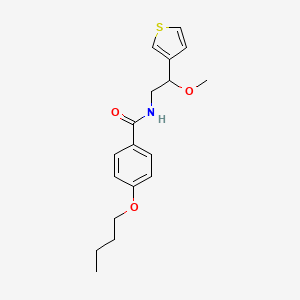

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as DPO, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Annular Tautomerism and Crystal Structure

Research on NH-pyrazoles, which are structurally related to 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, has revealed insights into their annular tautomerism and crystal structures. The study by Cornago et al. (2009) demonstrated that these compounds exhibit complex patterns of hydrogen bonds and tautomerism, both in solution and solid states, dependent on their substitution patterns and the presence of functional groups (Cornago et al., 2009).

Lithiation and Synthetic Applications

The lithiation process of methyl substituted oxadiazoles, including the related chemical structure, was studied to explore synthetic applications. Micetich (1970) found that these compounds undergo lateral lithiation, providing a pathway to synthesize various acetic acids and derivatives, highlighting the compound's versatility in organic synthesis (Micetich, 1970).

Pharmacological Potential

A study on novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumor inhibition, and other pharmacological effects was conducted. The research indicated that these compounds show promise in various therapeutic areas, including antioxidant, analgesic, and anti-inflammatory actions, with specific compounds demonstrating binding affinity and inhibitory effects against targeted receptors (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines. This research highlights the compound's potential as a basis for developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Anti-Tubercular Activity

Another study focused on the anti-tubercular activity of oxadiazole and pyrazine derivatives, emphasizing the compound's utility in combating tuberculosis. The research included spectral analyses, chemical reactivity studies, and molecular docking to assess the compounds' effectiveness against Mycobacterium tuberculosis (El-Azab et al., 2018).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-24-15-9-8-13(10-16(15)25-2)18-21-19(26-23-18)14-11-20-22-17(14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEOAWYWCNWFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2600898.png)

![2-((3,3,3-trifluoropropyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2600902.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2600909.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2600913.png)

![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)